molecular formula C18H33N3O4S B6050022 [1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

[1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

Cat. No.: B6050022
M. Wt: 387.5 g/mol
InChI Key: QIUPQPBIQXHOOW-UHFFFAOYSA-N
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Description

[1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a piperidine ring, and a methanol group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the piperidine ring and the methanol group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in catalysis, polymer synthesis, and other industrial processes.

Mechanism of Action

The mechanism of action of [1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol apart from these similar compounds is its unique combination of an imidazole ring, a piperidine ring, and a methanol group. This combination provides distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[1-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O4S/c1-15(2)7-11-26(23,24)18-19-12-17(21(18)9-10-25-3)13-20-8-5-4-6-16(20)14-22/h12,15-16,22H,4-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUPQPBIQXHOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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